molecular formula C12H13BrF3NO2 B2580052 3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid CAS No. 2031269-20-0

3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid

Cat. No. B2580052
CAS RN: 2031269-20-0
M. Wt: 340.14
InChI Key: JOSPTBRFCJBIEX-UHFFFAOYSA-N
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Description

“3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid” is a chemical compound with the CAS Number: 2031269-20-0 . It has a molecular weight of 340.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-bromobenzyl)azetidine 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.14 . It is typically stored at 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Transition-Metal-Free Coupling : A study describes a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid. This reaction produces N-aryl β-amino alcohol derivatives, important in medicinal chemistry, and using azetidines yields N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Synthesis of Oxetane β-Amino-Acid Scaffolds : Another study focused on highly regioselective reactions of a benzylidene-protected oxetane with trifluoroacetic acid. This research offers efficient access to oxetane carboxylates and provides syntheses of scaffolds for a range of methyl and hydroxymethyl analogues of the antibiotic oxetin, a naturally occurring oxetane cis-β-amino acid (Jenkinson, Harris, & Fleet, 2004).

  • Synthesis of Novel Ligands : A study conducted on the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, involved using trifluoroacetic acid in its production process. This research adds to the understanding of creating specific ligands for receptor study (Karimi & Långström, 2002).

Biological Applications

  • Antibacterial Agents : Research into 7-azetidinylquinolones as antibacterial agents involved studying the synthesis, properties, and structure-activity relationships of compounds containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. This study contributes to the development of new antibacterial compounds (Frigola et al., 1995).

  • Prodrug Synthesis : A study demonstrated the use of aspirin in synthesizing prodrugs of AZT and FLT, with trifluoroacetic acid being an important component in the synthesis. This research highlights the potential of creating new drug delivery systems (Zahran et al., 1996).

Methodological Advancements

  • Gas-Chromatographic Method : A study developed a simple and rapid method for determining bromide and trifluoroacetic acid in biological fluids, which is crucial for pharmacological studies and monitoring of certain drug metabolites (Maiorino, Gandolfi, & Sipes, 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSPTBRFCJBIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031269-20-0
Record name 3-[(4-bromophenyl)methyl]azetidine trifluoroacetate
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